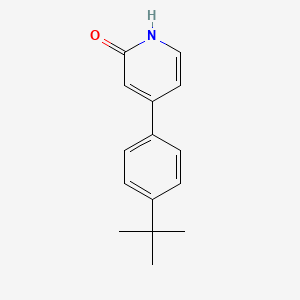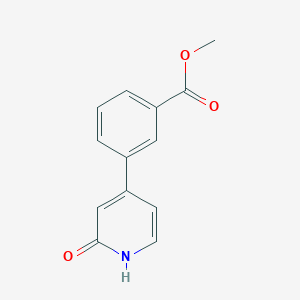
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) is a compound belonging to the class of pyridines, which are heterocyclic aromatic compounds consisting of a five-membered ring of carbon atoms and one nitrogen atom. Pyridines are widely used in organic synthesis as a building block for more complex molecules and as a precursor for pharmaceuticals and other compounds. 3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) is a useful intermediate in organic synthesis, and has been used in the synthesis of a variety of compounds including those used in medicinal and agrochemical applications.
作用机制
The mechanism of action of 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds, or as an inhibitor of the binding of certain drugs to their target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism and to inhibit the binding of certain drugs to their target proteins. In addition, it has been shown to have antifungal and insecticidal properties.
实验室实验的优点和局限性
The main advantage of using 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) in laboratory experiments is its availability. It is a relatively inexpensive and easily accessible compound, making it a useful intermediate for organic synthesis. However, the compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable and can decompose at higher temperatures.
未来方向
Future research on 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) may include further investigation of its biochemical and physiological effects, as well as the development of new methods for its synthesis. Additionally, further research could be conducted on its potential applications in medicinal and agrochemical research. Finally, research could be conducted on the development of new methods for its use in aqueous solutions, as well as methods for its stabilization.
合成方法
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) can be synthesized by a variety of methods, including the Wittig reaction, the Knoevenagel condensation, and the Heck reaction. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium ylide to form an alkene. In the Knoevenagel condensation, an aldehyde or ketone is reacted with a carbonyl compound in the presence of a base to form an α,β-unsaturated carbonyl compound. In the Heck reaction, an aryl halide is reacted with an alkene in the presence of a palladium catalyst to form a vinyl-substituted aryl compound. All three methods can be used to synthesize 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) from the corresponding aldehyde or ketone.
科学研究应用
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) has been used in a variety of scientific research applications, including in the synthesis of novel compounds for medicinal and agrochemical use. For example, 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) has been used in the synthesis of a novel class of antifungal compounds, and has also been used in the synthesis of a novel class of insecticides. 3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) has also been used in the synthesis of a novel class of compounds for the treatment of Alzheimer's disease and other neurological disorders.
属性
IUPAC Name |
methyl 4-(3-hydroxypyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-6-4-9(5-7-10)12-11(15)3-2-8-14-12/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNOVAZVAUABGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682924 |
Source


|
| Record name | Methyl 4-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-hydroxypyridin-2-yl)benzoate | |
CAS RN |
1261981-75-2 |
Source


|
| Record name | Methyl 4-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95%](/img/structure/B6367389.png)





![3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367421.png)


![2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367436.png)


![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367483.png)
